molecular formula C10H10Cl2IN3O B13100320 5,7-Dichloro-1-(2-ethoxyethyl)-3-iodo-1H-pyrazolo[3,4-c]pyridine

5,7-Dichloro-1-(2-ethoxyethyl)-3-iodo-1H-pyrazolo[3,4-c]pyridine

Cat. No.: B13100320
M. Wt: 386.01 g/mol
InChI Key: DLTLXJJSCPDWQK-UHFFFAOYSA-N
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Description

5,7-Dichloro-1-(2-ethoxyethyl)-3-iodo-1H-pyrazolo[3,4-c]pyridine is a halogenated heterocyclic compound featuring a pyrazolo[3,4-c]pyridine core. This scaffold is substituted at positions 1, 3, 5, and 7 with a 2-ethoxyethyl group, iodine, and two chlorine atoms, respectively. The iodine atom at position 3 enhances molecular weight and polarizability, while the 2-ethoxyethyl group at position 1 contributes to solubility and steric flexibility. The dichloro substitution at positions 5 and 7 likely modulates electron density across the aromatic system, affecting reactivity in further functionalization or interactions with biological targets .

Properties

Molecular Formula

C10H10Cl2IN3O

Molecular Weight

386.01 g/mol

IUPAC Name

5,7-dichloro-1-(2-ethoxyethyl)-3-iodopyrazolo[3,4-c]pyridine

InChI

InChI=1S/C10H10Cl2IN3O/c1-2-17-4-3-16-8-6(10(13)15-16)5-7(11)14-9(8)12/h5H,2-4H2,1H3

InChI Key

DLTLXJJSCPDWQK-UHFFFAOYSA-N

Canonical SMILES

CCOCCN1C2=C(N=C(C=C2C(=N1)I)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dichloro-1-(2-ethoxyethyl)-3-iodo-1H-pyrazolo[3,4-c]pyridine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-dichloropyridine and 5-aminopyrazole.

    Formation of Pyrazolo[3,4-c]pyridine Core: The pyrazolo[3,4-c]pyridine core is formed through a cyclization reaction involving 5-aminopyrazole and 3,5-dichloropyridine under acidic conditions.

    Ethoxyethyl Substitution: The ethoxyethyl group is introduced via an alkylation reaction using an appropriate ethoxyethylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

5,7-Dichloro-1-(2-ethoxyethyl)-3-iodo-1H-pyrazolo[3,4-c]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Coupling Reactions: The iodine atom allows for coupling reactions such as Suzuki-Miyaura coupling, leading to the formation of biaryl derivatives.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.

    Oxidizing Agents: Oxidizing agents such as hydrogen peroxide and potassium permanganate are used for oxidation reactions.

    Reducing Agents: Reducing agents like sodium borohydride and lithium aluminum hydride are used for reduction reactions.

    Coupling Reagents: Palladium catalysts and boronic acids are used in coupling reactions.

Major Products Formed

    Substituted Derivatives: Various substituted derivatives are formed depending on the nucleophiles used in substitution reactions.

    Oxidized and Reduced Forms: Different oxidation states and reduced forms of the compound are obtained through oxidation and reduction reactions.

    Biaryl Compounds: Biaryl derivatives are formed through coupling reactions.

Scientific Research Applications

5,7-Dichloro-1-(2-ethoxyethyl)-3-iodo-1H-pyrazolo[3,4-c]pyridine has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug discovery, particularly for its anti-inflammatory and anticancer properties.

    Material Science: It is explored for use in the development of advanced materials, including organic semiconductors and light-emitting diodes.

    Biological Studies: The compound is used in biological studies to understand its interactions with various biomolecules and its effects on cellular processes.

    Chemical Synthesis: It serves as a building block in the synthesis of more complex heterocyclic compounds and natural product analogs.

Mechanism of Action

The mechanism of action of 5,7-Dichloro-1-(2-ethoxyethyl)-3-iodo-1H-pyrazolo[3,4-c]pyridine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets enzymes and receptors involved in inflammatory and cancer pathways.

    Pathways Involved: It modulates signaling pathways such as the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway and the mitogen-activated protein kinase (MAPK) pathway.

    Biological Effects: The compound exerts its effects by inhibiting the activity of key enzymes and receptors, leading to reduced inflammation and cancer cell proliferation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness lies in its substitution pattern and fused-ring system. Below is a comparative analysis with structurally related pyrazolo-pyridine derivatives:

Compound Name Core Structure Substituents Key Properties/Applications References
5,7-Dichloro-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-c]pyridine Pyrazolo[3,4-c]pyridine 1: 4-Methoxybenzyl; 5,7: Cl Higher lipophilicity due to aromatic substituent; potential CNS activity
4,6-Dichloro-3-iodo-1H-pyrazolo[4,3-c]pyridine Pyrazolo[4,3-c]pyridine 3: I; 4,6: Cl Altered halogen positions may influence binding affinity in kinase inhibitors
6-(2,4-Difluorophenoxy)-3-iodo-1H-pyrazolo[4,3-c]pyridine Pyrazolo[4,3-c]pyridine 3: I; 6: 2,4-Difluorophenoxy Fluorinated substituent enhances metabolic stability and bioavailability
1-(4-Fluorobenzyl)-3-iodo-1H-pyrazolo[3,4-b]pyridine Pyrazolo[3,4-b]pyridine 1: 4-Fluorobenzyl; 3: I [3,4-b] fusion reduces planarity, affecting π-π stacking in protein binding
6-Methyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine Tetrahydro-pyrazolo[3,4-c]pyridine 3: CF₃; 6: CH₃ Saturated ring improves metabolic stability; CF₃ enhances electronegativity

Key Comparisons

Iodine at position 3 distinguishes the compound from analogs with bromine or chlorine, providing a heavier halogen for enhanced van der Waals interactions or crystallographic studies (e.g., SHELX refinements ).

Ring Fusion and Geometry :

  • Pyrazolo[3,4-c ]pyridine derivatives (target compound and ) exhibit distinct electronic properties compared to [3,4-b ] or [4,3-c ] fused analogs (e.g., ). The [3,4-c] fusion creates a more electron-deficient pyridine ring, which may enhance reactivity in cross-coupling reactions .

Synthetic Accessibility :

  • The compound’s synthesis likely parallels methods for analogous pyrazolo[3,4-c]pyridines, involving halogenation (Cl/I), alkylation (2-ethoxyethyl), and Suzuki-Miyaura couplings (for iodine introduction) .

Research Findings and Data Tables

Physicochemical Properties

Property Target Compound 5,7-Dichloro-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-c]pyridine 1-(4-Fluorobenzyl)-3-iodo-1H-pyrazolo[3,4-b]pyridine
Molecular Weight (g/mol) ~450 (estimated) 393.25 383.21
LogP (Predicted) ~3.5 ~4.2 (higher due to benzyl group) ~3.8
Solubility Moderate (ethoxyethyl group) Low (aromatic substituent) Moderate (fluorobenzyl group)

Biological Activity

5,7-Dichloro-1-(2-ethoxyethyl)-3-iodo-1H-pyrazolo[3,4-c]pyridine is a heterocyclic compound notable for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C10H10Cl2IN3OC_{10}H_{10}Cl_2IN_3O and a molecular weight of 386.01 g/mol. Its structural features include:

  • Halogen Substituents : The presence of two chlorine atoms and one iodine atom enhances its reactivity.
  • Pyrazolo[3,4-c]pyridine Framework : This core structure is associated with various biological activities.

Biological Activity

Research indicates that compounds within the pyrazolo[3,4-c]pyridine class exhibit a range of biological activities including:

  • Anticancer Properties : Several studies have indicated that similar compounds can inhibit cancer cell proliferation. For instance, pyrazolo[3,4-c]pyridine derivatives have been evaluated against human cancer cell lines such as MCF-7 and K-562, showing promising anticancer activity .
  • Anti-inflammatory Effects : The compound has been studied for its ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in inflammation. In vitro assays have shown that related compounds can significantly reduce COX-2 activity .

Table 1: Comparison of Biological Activities

Compound NameActivity TypeReference
5-Iodo-1H-pyrazolo[3,4-c]pyridineAnticancer
5-Chloro-7-methylpyrazolo[3,4-c]pyridineAnti-inflammatory
5-Bromo-1-(2-hydroxyethyl)-pyrazolo[3,4-c]pyridineAntimicrobial
This compoundPotential anticancer/anti-inflammatory

The biological activity of this compound can be attributed to:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and inflammatory pathways.
  • Binding Affinity : Its halogen substituents enhance binding to biological targets compared to related compounds.

Case Study 1: Anticancer Activity

In a study evaluating the anticancer effects of pyrazolo[3,4-c]pyridine derivatives, researchers found that certain derivatives exhibited significant cytotoxicity against breast adenocarcinoma (MCF7) and chronic myelogenous leukemia (K562) cell lines. The study highlighted the importance of structural modifications in enhancing potency against these cancer types .

Case Study 2: Anti-inflammatory Effects

Another study focused on the anti-inflammatory effects of similar compounds showed that specific derivatives effectively inhibited COX enzymes in vitro. The results indicated a dose-dependent response with IC50 values comparable to established anti-inflammatory drugs like celecoxib .

Synthesis and Structure–Activity Relationships (SAR)

The synthesis of this compound typically involves multi-step synthetic routes that require precise control over reaction conditions to ensure high yields.

Common Synthetic Pathway:

  • Formation of Pyrazole Core : Initial reactions create the pyrazole structure.
  • Halogenation Steps : Subsequent reactions introduce chlorine and iodine substituents.
  • Ethoxyethyl Substitution : Final steps involve attaching the ethoxyethyl group.

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